molecular formula C19H21ClFN3 B11672787 4-(4-Chlorobenzyl)-N-(1-(4-fluorophenyl)ethylidene)-1-piperazinamine

4-(4-Chlorobenzyl)-N-(1-(4-fluorophenyl)ethylidene)-1-piperazinamine

Cat. No.: B11672787
M. Wt: 345.8 g/mol
InChI Key: RXUJMBIGYUEQJD-PXLXIMEGSA-N
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Description

4-(4-Chlorobenzyl)-N-(1-(4-fluorophenyl)ethylidene)-1-piperazinamine is a complex organic compound characterized by the presence of a piperazine ring substituted with a chlorobenzyl and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzyl)-N-(1-(4-fluorophenyl)ethylidene)-1-piperazinamine typically involves the reaction of 4-chlorobenzyl chloride with piperazine, followed by the introduction of the 4-fluorophenyl group through a condensation reaction with 4-fluorobenzaldehyde. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzyl)-N-(1-(4-fluorophenyl)ethylidene)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(4-Chlorobenzyl)-N-(1-(4-fluorophenyl)ethylidene)-1-piperazinamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzyl)-N-(1-(4-fluorophenyl)ethylidene)-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobenzyl)-N-(1-(4-fluorophenyl)ethylidene)-1-piperazinamine
  • 4-(4-Chlorobenzyl)-N-(1-(4-methylphenyl)ethylidene)-1-piperazinamine
  • 4-(4-Chlorobenzyl)-N-(1-(4-methoxyphenyl)ethylidene)-1-piperazinamine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorobenzyl and fluorophenyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H21ClFN3

Molecular Weight

345.8 g/mol

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-fluorophenyl)ethanimine

InChI

InChI=1S/C19H21ClFN3/c1-15(17-4-8-19(21)9-5-17)22-24-12-10-23(11-13-24)14-16-2-6-18(20)7-3-16/h2-9H,10-14H2,1H3/b22-15+

InChI Key

RXUJMBIGYUEQJD-PXLXIMEGSA-N

Isomeric SMILES

C/C(=N\N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)F

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F

solubility

10.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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